Kaempferol 3-sophoroside 7-rhamnoside

Description

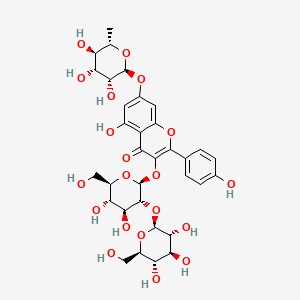

Structure

2D Structure

Properties

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYWDBDPXMHHGE-IAYTZLMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269623 | |

| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93098-79-4 | |

| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93098-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Kaempferol 3-sophoroside 7-rhamnoside: Natural Sources, Experimental Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the naturally occurring flavonoid, Kaempferol (B1673270) 3-sophoroside 7-rhamnoside. This document details its primary plant sources, outlines comprehensive experimental protocols for its extraction and analysis, and explores its interactions with key cellular signaling pathways.

Natural Sources of Kaempferol 3-sophoroside 7-rhamnoside

This compound has been identified in a variety of plant species. The primary sources identified in the scientific literature are summarized below. While the compound has been detected in these plants, comprehensive quantitative data on its concentration remains limited. Further research is required to establish the precise yields of this compound from different natural sources.

Table 1: Natural Plant Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Elaeagnus multiflora | Elaeagnaceae | Herbs | [1] |

| Lotus (B1177795) hebranicus | Fabaceae | Aerial Parts | [1] |

| Sauropus spatulifolius | Phyllanthaceae | Not Specified | [2] |

| Lobularia maritima | Brassicaceae | Not Specified | [3] |

| Styphnolobium japonicum | Fabaceae | Not Specified | [3] |

| Solanum tuberosum | Solanaceae | Not Specified |

In addition to these primary botanical sources, this compound has been detected, though not quantified, in several common food sources, including soybeans (Glycine max), amaranths (Amaranthus), barley (Hordeum vulgare), and teff (Eragrostis tef).

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and identification of this compound from plant materials, based on established protocols for flavonoid glycosides from relevant plant genera.

Extraction of Flavonoid Glycosides from Lotus Species

This protocol is adapted from methodologies for flavonoid extraction from Lotus species and can be optimized for the specific plant material.[4][5][6]

1.1. Materials and Reagents:

-

Dried and powdered aerial parts of Lotus hebranicus

-

70% (v/v) Ethanol (B145695)

-

Whatman No. 1 filter paper or equivalent

-

Rotary evaporator

-

Freeze-dryer

1.2. Extraction Procedure:

-

Weigh 100 g of dried, powdered plant material.

-

Macerate the powder in 1 L of 70% ethanol at room temperature for 24 hours with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Lyophilize the concentrated extract to obtain a crude flavonoid powder.

Purification by Column Chromatography

This protocol outlines a general method for the purification of flavonoid glycosides from a crude extract.

2.1. Materials and Reagents:

-

Crude flavonoid extract

-

Silica (B1680970) gel (70-230 mesh)

-

Sephadex LH-20

-

Solvent systems (e.g., chloroform-methanol, methanol-water gradients)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

2.2. Purification Procedure:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Prepare a silica gel column packed with the appropriate solvent system (e.g., chloroform).

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol.

-

Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.

-

Combine fractions containing the compound of interest.

-

Further purify the combined fractions using a Sephadex LH-20 column with a methanol-water solvent system to remove remaining impurities.

-

Concentrate the purified fractions to yield the isolated compound.

Identification and Quantification by UPLC-MS/MS

This protocol describes a method for the identification and quantification of this compound.[7][8][9]

3.1. Instrumentation and Conditions:

-

UPLC System: An ultra-performance liquid chromatography system equipped with a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for flavonoids.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

3.2. Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Dissolve the purified sample and the standard in methanol.

-

Inject the samples into the UPLC-MS/MS system.

-

Identify the compound by comparing the retention time and mass spectrum (including fragmentation pattern) with the standard. The expected [M-H]⁻ ion for this compound (C₃₃H₄₀O₂₀) would be approximately m/z 755.2.

-

For quantification, generate a calibration curve using the standard solutions of different concentrations.

-

Calculate the concentration of the compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathway Interactions

While direct studies on the signaling pathways affected by this compound are limited, research on the aglycone kaempferol and structurally similar kaempferol glycosides provides strong evidence for its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.[10]

Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Kaempferol and its glycosides are known to inhibit this pathway.

References

- 1. Kaempferol 3-sophoroside-7-rhamnoside | CAS:93098-79-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kaempferol 3-O-sophoroside 7-O-rhamnoside | C33H40O20 | CID 102004842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN109467581B - Method for extracting flavonoid glycoside from lotus leaves and pharmaceutical preparation containing flavonoid glycoside from lotus leaves - Google Patents [patents.google.com]

- 7. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Kaempferol 3-sophoroside 7-rhamnoside: A Technical Guide to its Biological Activities and Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-sophoroside 7-rhamnoside is a flavonoid glycoside, a class of natural compounds known for their diverse biological activities. As a derivative of the well-studied flavonol kaempferol, this complex glycoside is of increasing interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities and functions of Kaempferol 3-sophoroside 7-rhamnoside and its close structural relatives. Due to the limited availability of data on this specific glycoside, this document also includes information on the aglycone, kaempferol, and other relevant kaempferol glycosides to provide a foundational understanding and guide future research. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this natural compound.

Biological Activities

The biological activities of this compound are primarily inferred from studies on closely related compounds and its aglycone, kaempferol. The primary activities of interest include anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-Inflammatory Activity

Studies on kaempferol and its glycosides have demonstrated significant anti-inflammatory properties. A study on the closely related compound, Kaempferol 3-O-sophoroside (KPOS), revealed its ability to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in human umbilical vein endothelial cells (HUVECs).[1] KPOS was found to suppress the production of tumor necrosis factor-α (TNF-α) and the activation of the critical inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[1] This suggests that this compound may exert similar anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. While direct quantitative antioxidant data for this compound is limited, studies on kaempferol and its other glycosides show potent radical scavenging activity.[2] The glycosylation pattern can influence the antioxidant capacity, and further studies are needed to elucidate the specific activity of the 3-sophoroside 7-rhamnoside derivative.

Anti-Cancer Activity

The anti-cancer potential of kaempferol and its derivatives has been extensively studied. Research on other kaempferol glycosides has shown inhibition of cancer cell proliferation and migration. For instance, Kaempferol-3-O-rhamnoside has been shown to inhibit the proliferation of breast cancer cells.[3] A study on this compound indicated its potential to suppress cancer cell migration. While quantitative data such as IC50 values for cytotoxicity are not yet available for this specific compound, the existing evidence warrants further investigation into its anti-cancer properties.

Neuroprotective Activity

Emerging evidence suggests that kaempferol and its glycosides may possess neuroprotective properties. A study indicated that this compound may act as a neuroprotective agent by attenuating oxidative stress-induced damage through the reduction of reactive oxygen species (ROS). This highlights its potential in the context of neurodegenerative diseases.

Quantitative Data on Biological Activities

Quantitative data for the specific biological activities of this compound are not widely available in the literature. The following table summarizes available data for closely related kaempferol derivatives to provide a comparative reference.

| Compound | Biological Activity | Assay | Cell Line/System | IC50 / % Inhibition | Reference |

| Kaempferol-3-O-rhamnoside | Anti-proliferative | MTT Assay | Jurkat (T-cell leukemia) | IC50: 76.3 µM | [4] |

| Kaempferol-3-O-rhamnoside | Anti-proliferative | MTT Assay | MCF-7 (Breast Cancer) | IC50: 227 µM | [3] |

| Kaempferol | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 Macrophages | IC50: 14.2 µM | [5] |

| α-Rhamnoisorobin (Kaempferol 7-O-rhamnoside) | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 Macrophages | IC50: 31.9 µM | [5] |

| Afzelin (Kaempferol 3-O-rhamnoside) | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 Macrophages | IC50: 95.7 µM | [5] |

| Kaempferitrin (Kaempferol 3,7-di-O-rhamnoside) | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 Macrophages | IC50: >100 µM | [5] |

Signaling Pathways

The biological effects of this compound and its congeners are mediated through the modulation of various intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Kaempferol 3-O-sophoroside has been shown to inhibit the activation of NF-κB in endothelial cells, thereby reducing the expression of pro-inflammatory genes.[1] This suggests a likely mechanism for the anti-inflammatory effects of this compound.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

A computational study has suggested that this compound could be a potent inhibitor of Mitogen-Activated Protein Kinase 3 (MAPK3), also known as ERK1. The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in cancer. This finding suggests a potential mechanism for the anti-cancer effects of this compound.

Caption: Putative inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the biological activities of this compound. These protocols are based on established methods used for similar compounds and can be adapted for the specific investigation of this molecule.

Isolation and Purification of this compound

This protocol is a general guide based on methods for isolating kaempferol glycosides from plant material.[6][7]

1. Extraction:

-

Air-dry and powder the plant material (e.g., leaves, flowers).

-

Macerate the powdered material with a suitable solvent (e.g., 80% methanol (B129727) or ethanol) at room temperature for 48-72 hours with occasional shaking.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing the desired compound. Flavonoid glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).

3. Chromatographic Separation:

-

Subject the enriched fraction to column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel, Sephadex LH-20, or Diaion HP-20).

-

Elute the column with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).

-

Collect the fractions and monitor by TLC.

-

Combine fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC) if necessary.

4. Structure Elucidation:

-

Identify the purified compound using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC experiments to determine the chemical structure, including the aglycone and the sugar moieties and their linkage positions.

-

Caption: General workflow for the isolation and purification of this compound.

Anti-Inflammatory Activity Assays

1. Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a defined period (e.g., 6-24 hours).

2. Measurement of Inflammatory Mediators:

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Nitric Oxide (NO) Assay (Griess Test):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

-

Quantify the amount of nitrite (B80452), a stable product of NO, using a sodium nitrite standard curve.

-

3. Western Blot Analysis for NF-κB Activation:

-

Lyse the treated cells and extract total or nuclear proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, and the p65 subunit of NF-κB.

-

Use appropriate secondary antibodies and detect the protein bands using a chemiluminescence detection system. An increase in phosphorylated IκBα and nuclear p65 indicates NF-κB activation.

Cancer Cell Migration Assay (Wound Healing Assay)

1. Cell Culture and Seeding:

-

Culture a suitable cancer cell line (e.g., breast cancer, lung cancer) in a multi-well plate until a confluent monolayer is formed.

2. Creating the "Wound":

-

Gently create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

3. Treatment and Incubation:

-

Add fresh culture medium containing various concentrations of this compound to the wells.

-

Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a CO2 incubator.

4. Monitoring and Analysis:

-

Capture images of the wound at different time points (e.g., 0, 12, 24 hours) using a microscope.

-

Measure the width of the wound at multiple points for each condition.

-

Calculate the percentage of wound closure over time to assess the inhibitory effect of the compound on cell migration.

Conclusion

This compound is a complex flavonoid glycoside with promising biological activities, particularly in the areas of anti-inflammatory, antioxidant, and anti-cancer research. While direct experimental evidence for this specific compound is still emerging, studies on structurally related kaempferol derivatives provide a strong rationale for its therapeutic potential. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a central mechanism of its action. This technical guide provides a foundational resource for researchers and drug development professionals to design and conduct further investigations into the pharmacological properties and therapeutic applications of this compound. Future studies should focus on obtaining quantitative data for its biological activities, elucidating its precise mechanisms of action, and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Chemical structure and properties of Kaempferol 3-sophoroside 7-rhamnoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside. The information is curated to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Structure and Properties

Kaempferol 3-sophoroside 7-rhamnoside is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom.[1] Its structure consists of a kaempferol aglycone backbone linked to a sophorose and a rhamnose sugar moiety. The sophoroside is attached at the 3-position and the rhamnoside at the 7-position of the kaempferol structure.

The presence of multiple hydroxyl and glycosidic groups significantly influences its chemical and physical properties, including its solubility and potential for biological interactions.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C33H40O20 | [3][4][5] |

| Molecular Weight | 756.66 g/mol | [3][4] |

| CAS Number | 93098-79-4 | [4] |

| IUPAC Name | 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [3] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in DMSO and methanol. Limited solubility in water. | [2] |

| XLogP3 (Computed) | -2.2 | [3][4] |

| Topological Polar Surface Area (Computed) | 324 Ų | [3][4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. Below is a summary of expected and reported spectroscopic features.

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the characterization of flavonoid glycosides. The fragmentation pattern typically involves the sequential loss of the sugar moieties, providing information about the nature and position of the glycosidic linkages. The fragmentation of this compound is expected to show initial losses of the rhamnosyl (146 Da) and sophorosyl (324 Da) residues. Further fragmentation of the kaempferol aglycone (m/z 286) can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the definitive structural assignment.

-

1H NMR: The spectrum will exhibit signals corresponding to the aromatic protons of the kaempferol backbone, as well as signals for the anomeric and other sugar protons of the sophorose and rhamnose units.

-

13C NMR: The spectrum will show resonances for the carbons of the flavonoid skeleton and the two sugar moieties. The chemical shifts of the anomeric carbons are indicative of the type of sugar and the stereochemistry of the glycosidic bond. Two-dimensional NMR techniques, such as HMBC and HSQC, are essential for assigning the specific positions of the glycosidic linkages.

UV-Vis Spectroscopy: Flavonoids exhibit characteristic UV-Vis spectra due to their conjugated systems. Kaempferol and its glycosides typically show two major absorption bands: Band I in the range of 350-385 nm (associated with the B-ring) and Band II in the range of 250-285 nm (associated with the A-ring). Glycosylation at the 3- and 7-positions can cause shifts in these absorption maxima.

Biological Activities and Signaling Pathways

This compound, along with its aglycone kaempferol, has been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

Studies on the closely related compound, kaempferol-3-O-sophoroside, have demonstrated significant anti-inflammatory properties in human umbilical vein endothelial cells (HUVECs). The proposed mechanism involves the inhibition of the NF-κB signaling pathway. By suppressing the activation of NF-κB, the compound reduces the production of pro-inflammatory cytokines such as TNF-α, thereby mitigating the inflammatory response.

Anticancer Activity

The anticancer properties of the aglycone, kaempferol, have been more extensively studied and are often attributed to the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis. These include the PI3K/Akt and MEK/ERK pathways. Kaempferol has been shown to inhibit these pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells. While direct evidence for this compound is still emerging, it is plausible that it exerts similar effects, potentially after deglycosylation to the active aglycone in vivo.

References

- 1. Kaempferol 3-sophoroside-7-rhamnoside | CAS:93098-79-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0037427) [hmdb.ca]

- 5. Kaempferol 3-sophoroside-7-rhamnoside | C33H40O20 | CID 74978018 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Kaempferol 3-sophoroside 7-rhamnoside in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside, a complex flavonol glycoside found in various plant species. Flavonoids and their glycosylated derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. Understanding the enzymatic cascade responsible for the synthesis of such intricate molecules is paramount for their targeted production through metabolic engineering and synthetic biology approaches. This document details the sequential enzymatic reactions, the specific UDP-glycosyltransferases (UGTs) involved, and provides insights into the kinetic properties of these enzymes. Furthermore, detailed experimental protocols for the characterization of these enzymes and a visual representation of the biosynthetic pathway are presented to facilitate further research and application in drug development.

Introduction

Flavonoids are a large class of plant secondary metabolites with a wide array of demonstrated health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. The biological activity, solubility, and stability of flavonoids are often modulated by glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). Kaempferol, a common flavonol, is frequently found in plants as various glycosides. Among these, Kaempferol 3-sophoroside 7-rhamnoside is a particularly complex derivative, featuring a disaccharide (sophorose) at the 3-hydroxyl group and a rhamnose moiety at the 7-hydroxyl group. The elucidation of its biosynthetic pathway is crucial for harnessing its potential therapeutic applications.

This guide focuses on the core enzymatic steps leading to the formation of this compound, providing a technical foundation for researchers in the field.

The Biosynthetic Pathway

The biosynthesis of this compound from the precursor kaempferol is a multi-step process involving a series of sequential glycosylation events catalyzed by specific UGTs. The pathway can be dissected into two main stages: the formation of the 3-O-sophoroside and the subsequent 7-O-rhamnosylation.

Formation of Kaempferol 3-O-sophoroside

The synthesis of the sophoroside moiety at the 3-position of kaempferol is a two-step glucosylation process:

-

First Glucosylation: The initial step involves the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of kaempferol, forming Kaempferol 3-O-glucoside. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (F3GT) . Several F3GTs have been characterized from various plant species that can utilize kaempferol as a substrate[1][2].

-

Second Glucosylation (Sophoroside formation): The second glucose molecule is then added to the 2"-hydroxyl group of the glucose moiety of Kaempferol 3-O-glucoside, forming a β-1,2-glycosidic bond. This step is catalyzed by a flavonoid 3-O-glucoside:2''-O-glucosyltransferase . A key enzyme identified for this reaction is UGT79B6 from Arabidopsis thaliana[3][4]. This enzyme specifically recognizes the 3-O-glucosylated flavonoid as a substrate and transfers a glucose from UDP-glucose to form the sophoroside.

Rhamnosylation at the 7-position

The final step in the biosynthesis of the target compound is the transfer of a rhamnose molecule from UDP-rhamnose to the 7-hydroxyl group of Kaempferol 3-sophoroside. This reaction is catalyzed by a flavonol 7-O-rhamnosyltransferase (F7RhaT) . In Arabidopsis thaliana, the enzyme UGT89C1 has been identified as a flavonol 7-O-rhamnosyltransferase[5][6]. While this enzyme has been shown to act on kaempferol 3-O-glucoside, it is highly probable that it also accepts Kaempferol 3-sophoroside as a substrate, given the substrate promiscuity often observed in flavonoid UGTs.

Order of Glycosylation

The precise order of the glycosylation events is crucial. Based on the substrate specificities of the characterized enzymes, the most likely biosynthetic route involves the completion of the 3-O-sophoroside moiety before the rhamnosylation of the 7-position. This is supported by the fact that UGT89C1 can utilize 3-O-glycosylated flavonols as substrates[5][6].

Visualization of the Biosynthetic Pathway

The following diagram illustrates the sequential enzymatic reactions in the biosynthesis of this compound.

Quantitative Data

The kinetic parameters of the UGTs involved in this pathway are essential for understanding their efficiency and for applications in metabolic engineering. While specific kinetic data for every enzyme with the exact substrates in this pathway is not always available, the following tables summarize the known data and data from homologous reactions.

Table 1: Kinetic Parameters of Flavonol 3-O-glucosyltransferases (F3GTs)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Vitis vinifera (VvGT1) | Kaempferol | ~200 | Not reported | [2] |

| Freesia hybrida (Fh3GT1) | Kaempferol | 28.09 | 0.46 (kcat s-1) | [7] |

| Freesia hybrida (Fh3GT2) | Kaempferol | < 0.9 | Not reported | [8] |

Note: Data for VvGT1 is an approximation from graphical representation. Fh3GT1 and Fh3GT2 data provide a reference for the potential range of kinetic values.

Table 2: Kinetic Parameters of Flavonoid 3-O-glucoside:2''-O-glucosyltransferase (UGT79B6)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Arabidopsis thaliana | Kaempferol 3-O-glucoside | Not reported | Not reported | [3][4] |

Note: Specific kinetic parameters for UGT79B6 with Kaempferol 3-O-glucoside have not been published. However, the enzyme's activity has been qualitatively confirmed.

Table 3: Kinetic Parameters of Flavonol 7-O-rhamnosyltransferase (UGT89C1)

| Enzyme Source | Substrate | Km (µM) | Vmax (µM/min) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Arabidopsis thaliana | Kaempferol 3-O-glucoside | 181 | 0.646 | Not reported | Not reported | [5] |

| Arabidopsis thaliana | Quercetin 3-O-glucoside | 52.3 | 1.23 | 0.041 | 784 | [6] |

Note: The data for Kaempferol 3-O-glucoside provides a direct reference for a similar substrate. The more detailed kinetic parameters for Quercetin 3-O-glucoside are included for a more comprehensive understanding of the enzyme's efficiency.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify, characterize, and quantify the activity of the UGTs involved in the biosynthesis of this compound.

Heterologous Expression and Purification of UGTs

A common method for obtaining sufficient quantities of active plant UGTs for characterization is through heterologous expression in Escherichia coli.

Workflow Diagram:

Protocol:

-

Gene Cloning: The open reading frame of the target UGT is amplified from plant cDNA and cloned into a suitable E. coli expression vector, often with an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown and then used to inoculate a larger volume of media. Protein expression is induced at mid-log phase with an appropriate inducer (e.g., IPTG).

-

Protein Purification: Cells are harvested and lysed. The recombinant protein is purified from the cell lysate using affinity chromatography corresponding to the tag used. The purity and size of the protein are confirmed by SDS-PAGE.

UGT Activity Assay

The activity of the purified UGTs is determined by measuring the formation of the glycosylated product.

Reaction Mixture (Typical):

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Acceptor substrate (e.g., Kaempferol, Kaempferol 3-O-glucoside; 0.2 mM)

-

UDP-sugar donor (UDP-glucose or UDP-rhamnose; 2.5 mM)

-

Purified recombinant UGT protein (1-5 µg)

-

β-mercaptoethanol (0.1% v/v, optional)

-

Total volume: 50-100 µL

Procedure:

-

Combine all reaction components except the enzyme and pre-incubate at the optimal temperature (typically 30-37°C) for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for product formation using HPLC or LC-MS/MS.

Analysis of Reaction Products by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the substrate and product.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol.

-

Detection: UV detector set at a wavelength where flavonoids absorb strongly (e.g., 350 nm).

-

Quantification: The product is identified by comparing its retention time with that of an authentic standard (if available). Quantification is performed by integrating the peak area and comparing it to a standard curve.

Kinetic Analysis

To determine the kinetic parameters (Km and Vmax), a series of enzyme assays are performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion

The biosynthesis of this compound is a sophisticated enzymatic process orchestrated by a series of specific UDP-glycosyltransferases. This guide has outlined the sequential glycosylation steps, identified the key enzymes involved, and provided a framework for their experimental characterization. The presented information, including the biosynthetic pathway, quantitative data, and detailed protocols, serves as a valuable resource for researchers aiming to understand and manipulate flavonoid biosynthesis in plants. Further research to fully characterize the kinetic properties of all enzymes in this pathway will be instrumental in advancing the metabolic engineering of plants and microorganisms for the targeted production of this and other high-value flavonoid glycosides for pharmaceutical and nutraceutical applications.

References

- 1. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 2. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification | The EMBO Journal [link.springer.com]

- 3. A flavonoid 3-O-glucoside:2"-O-glucosyltransferase responsible for terminal modification of pollen-specific flavonols in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures of rhamnosyltransferase UGT89C1 from Arabidopsis thaliana reveal the molecular basis of sugar donor specificity for UDP-β-l-rhamnose and rhamnosylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 8. Frontiers | Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of Freesia hybrida [frontiersin.org]

An In-depth Technical Guide to Kaempferol 3-sophoroside 7-rhamnoside: Synonyms, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside, a naturally occurring flavonoid glycoside. This document consolidates available information on its nomenclature, chemical properties, and significant biological activities, with a focus on its potential therapeutic applications. The information is presented to be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Nomenclature and Chemical Identity

Kaempferol 3-sophoroside 7-rhamnoside is a complex flavonoid glycoside. For clarity and precision in research and documentation, a comprehensive list of its synonyms, alternative names, and chemical identifiers is provided below.

Table 1: Synonyms and Chemical Identifiers for this compound

| Category | Identifier | Source |

| Systematic Name | 3-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy]chromen-4-one | PubChem[1] |

| Alternative Names | Kaempferol 3-O-sophoroside 7-O-rhamnoside | PubChem[1] |

| Grosvenorin | MetaboFood[2] | |

| Kaempferol 3-rhamnoside-7-glucosyl-(1->2)-rhamnoside | MetaboFood[2] | |

| CAS Number | 93098-79-4 | PubChem[3] |

| PubChem CID | 74978018, 102004842 | PubChem[1][3] |

| Other Identifiers | TDA09879, MFCD31747165 | PubChem[3] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its extraction, purification, and formulation in experimental and therapeutic settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C33H40O20 | PubChem[3] |

| Molecular Weight | 756.66 g/mol | PubChem[3] |

| Appearance | Yellow powder | BioCrick[4] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Limited solubility in water. | BioCrick[4] |

| Purity | >98% (Commercially available) | BioCrick[4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol[5] |

Biological Activities and Therapeutic Potential

This compound, along with its aglycone kaempferol, exhibits a range of biological activities that suggest its potential as a therapeutic agent. The primary areas of investigation include its anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Studies on a structurally similar compound, kaempferol-3-O-sophoroside, have shown that it can inhibit lipopolysaccharide (LPS)-induced inflammatory responses in human umbilical vein endothelial cells (HUVECs)[6]. The mechanism of action involves the suppression of tumor necrosis factor-α (TNF-α) production and the blockade of nuclear factor-κB (NF-κB) activation[6]. Another study on kaempferol-3-O-sophoroside showed it could inhibit the release of High Mobility Group Box 1 (HMGB1), a key mediator in inflammation[7].

Anticancer Potential

The anticancer properties of kaempferol and its glycosides have been extensively reviewed[8][9]. While specific quantitative data for this compound is limited, studies on the aglycone, kaempferol, provide strong evidence of its potential. Kaempferol has been shown to inhibit the proliferation of various cancer cell lines, including breast, bone, cervical, liver, and bladder cancer[9]. The mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the downregulation of signaling pathways such as the PI3K/Akt pathway[4][9]. For instance, kaempferol at concentrations of 5-25 µM has been found to suppress the proliferation, migration, and sprouting of human retinal endothelial cells under high glucose conditions by downregulating PI3K and inhibiting the activation of Erk1/2, Src, and Akt1[4].

Antioxidant Activity

Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Based on studies of the aglycone kaempferol and related glycosides, the NF-κB and MAPK signaling pathways are key targets.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Kaempferol and its glycosides have been shown to inhibit the activation of NF-κB[6][11]. This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing the inflammatory response.

References

- 1. Kaempferol 3-O-sophoroside 7-O-rhamnoside | C33H40O20 | CID 102004842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound - MetaboFood [metabofood.org]

- 3. Kaempferol 3-sophoroside-7-rhamnoside | C33H40O20 | CID 74978018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kaempferol 3-sophoroside-7-rhamnoside | CAS:93098-79-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Kaempferol 3-sophoroside 7-rhamnoside (CAS: 93098-79-4)

Disclaimer: Scientific data specifically for Kaempferol (B1673270) 3-sophoroside 7-rhamnoside (CAS 93098-79-4) is limited in publicly available literature. This guide synthesizes information on this compound and its closely related analogs, primarily Kaempferol and its other glycosides, to provide a comprehensive overview of its potential biological activities and mechanisms of action. The presented data should be interpreted with the understanding that the specific glycosidic linkages at the 3 and 7 positions can influence the compound's bioavailability and potency.

Core Compound Information

Kaempferol 3-sophoroside 7-rhamnoside is a flavonoid glycoside, a class of secondary metabolites found in various plants.[1] Flavonoids are known for their antioxidant and other health-promoting properties.[2] This particular compound is characterized by a kaempferol aglycone backbone with a sophoroside moiety attached at the 3-position and a rhamnoside at the 7-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 93098-79-4 | [3][4][5] |

| Molecular Formula | C₃₃H₄₀O₂₀ | [3][4][5] |

| Molecular Weight | 756.66 g/mol | [3][4] |

| Appearance | Yellow Powder | [3] |

| Purity | Typically >85% (HPLC) | [3] |

| Solubility | Limited solubility in water; soluble in DMSO.[4] | |

| Storage | Recommended at -20°C for long-term stability.[4] |

Biological Activities and Mechanisms of Action

While specific studies on this compound are scarce, research on the parent compound, Kaempferol, and its other glycosides reveals significant anti-inflammatory, antioxidant, and anticancer activities. The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

Kaempferol and its glycosides are potent anti-inflammatory agents.[2] Studies on the closely related Kaempferol-3-O-sophoroside (KPOS) demonstrate its ability to suppress inflammatory responses in human endothelial cells.[4] The primary mechanism involves the inhibition of the NF-κB signaling pathway.

Signaling Pathway: Inhibition of NF-κB by Kaempferol Glycosides

Caption: Inhibition of the NF-κB signaling pathway by Kaempferol glycosides.

Table 2: Anti-Inflammatory Activity of Kaempferol and its Glycosides

| Compound | Model | Effect | Quantitative Data | Source |

| Kaempferol-3-O-sophoroside (KPOS) | LPS-stimulated HUVECs | Inhibition of TNF-α production | Significant reduction compared to control | [4] |

| Kaempferol-3-O-sophoroside (KPOS) | LPS-stimulated HUVECs | Inhibition of NF-κB activation | Significant reduction compared to control | [4] |

| Kaempferol | LPS-induced RAW 264.7 macrophages | Inhibition of NO production | - | [2] |

| Kaempferol | Concanavalin A-activated T cells | Inhibition of T cell proliferation | 86.7% inhibition at 100 µM after 48h | [2] |

Antioxidant Activity

The flavonoid structure of Kaempferol and its derivatives allows them to act as potent antioxidants by scavenging free radicals.[2] This activity is often assessed using DPPH and ABTS radical scavenging assays.

Table 3: Antioxidant Activity of Kaempferol and its Glycosides

| Compound | Assay | IC₅₀ (µM) | Source |

| Kaempferol | DPPH radical scavenging | - | [2] |

| Kaempferol | ABTS radical scavenging | - | [2] |

Anticancer Activity

Kaempferol has demonstrated antiproliferative effects on various cancer cell lines, including human hepatoma (HepG2) and breast cancer (MCF-7) cells.[2] The mechanisms involve the induction of apoptosis and the modulation of cell survival signaling pathways like PI3K/Akt and MAPK.

Signaling Pathway: Modulation of PI3K/Akt and MAPK Pathways by Kaempferol

Caption: Inhibition of PI3K/Akt and MAPK signaling pathways by Kaempferol.

Table 4: Anticancer Activity of Kaempferol and its Glycosides

| Compound | Cell Line | Effect | IC₅₀ (µM) | Source |

| Kaempferol | HepG2 (human hepatoma) | Antiproliferation | 30.92 | [2] |

| Kaempferol | CT26 (mouse colon cancer) | Antiproliferation | 88.02 | [2] |

| Kaempferol | B16F1 (mouse melanoma) | Antiproliferation | 70.67 | [2] |

| Kaempferol-3-O-apiofuranosyl-7-O-rhamnopyranosyl | MCF-7 (human breast cancer) | Decreased cell survival | 48 µg/ml | [6] |

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of Kaempferol and its derivatives.

Anti-Inflammatory Assays

Experimental Workflow: Assessing Anti-Inflammatory Effects in HUVECs

Caption: Workflow for evaluating the anti-inflammatory activity of Kaempferol glycosides.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured under standard conditions.[4]

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Kaempferol-3-O-sophoroside) for a specified period.[4]

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.[4]

-

Endpoint Analysis:

-

Cytokine Measurement (ELISA): The concentration of pro-inflammatory cytokines like TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[4]

-

Cell Adhesion Assay: The adhesion of neutrophils to the HUVEC monolayer is measured to assess the inflammatory response.[4]

-

Western Blot Analysis: Protein levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated IκBα, p65) are determined by Western blotting to confirm pathway inhibition.[4]

-

Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of the compound to donate a hydrogen atom and scavenge the stable DPPH free radical is measured spectrophotometrically by the decrease in absorbance.[2]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The capacity of the compound to scavenge the ABTS radical cation is determined by measuring the reduction in absorbance.[2]

Anticancer Assays

-

Cell Proliferation Assay (MTT/MTS): Cancer cell lines (e.g., HepG2, MCF-7) are treated with the compound at various concentrations. Cell viability is assessed using colorimetric assays like MTT or MTS, which measure mitochondrial activity in living cells.[2]

-

Apoptosis Analysis (Western Blot): The induction of apoptosis is confirmed by measuring the levels of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, -7, -9) and PARP, using Western blotting.[2]

-

Signaling Pathway Analysis (Western Blot): The effect of the compound on cell survival pathways is determined by measuring the phosphorylation status of key proteins like Akt, ERK, and other members of the PI3K/Akt and MAPK pathways.[2]

Conclusion

This compound, as a member of the kaempferol glycoside family, is predicted to possess significant anti-inflammatory, antioxidant, and anticancer properties. While direct experimental evidence for this specific compound is limited, the extensive research on its aglycone and other glycosidic forms strongly suggests its potential as a therapeutic agent. The primary mechanisms of action likely involve the modulation of the NF-κB, PI3K/Akt, and MAPK signaling pathways. Further research is warranted to elucidate the precise biological activity profile and therapeutic potential of this compound.

References

- 1. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. koreascience.kr [koreascience.kr]

- 3. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Isolation of Kaempferol 3-sophoroside 7-rhamnoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside, a significant flavonoid glycoside with potential therapeutic applications. This document details the experimental protocols for its extraction and purification, summarizes its key analytical data, and visualizes the associated biochemical pathways.

Introduction

Kaempferol 3-sophoroside 7-rhamnoside is a complex flavonoid glycoside that has been identified in various plant species. Flavonoids are a class of polyphenolic secondary metabolites in plants, known for their antioxidant and anti-inflammatory properties. This compound, in particular, has been isolated from the aerial parts of Lotus hebranicus, a plant belonging to the Fabaceae family.[1][2] Its structural complexity, featuring a kaempferol aglycone attached to a sophorose and a rhamnose sugar moiety, suggests a range of potential biological activities, making it a compound of interest for phytochemical and pharmacological research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₀O₂₀ | PubChem[3] |

| Molecular Weight | 756.66 g/mol | MedchemExpress[4] |

| CAS Number | 93098-79-4 | Biosynth[5] |

| Appearance | Yellow Powder | Biopurify[3] |

| Purity | >98% (Commercially available) | BOC Sciences[] |

| Solubility | Limited solubility in water. Soluble in DMSO and other organic solvents. | BOC Sciences[] |

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from a plant source, based on established methods for flavonoid extraction.

Plant Material Collection and Preparation

-

Collection: The aerial parts of the plant material (e.g., Lotus hebranicus) are collected.

-

Drying: The collected plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: A polar solvent, typically 80% methanol (B129727) or ethanol, is used for the extraction of flavonoid glycosides.

-

Maceration: The powdered plant material is soaked in the extraction solvent at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Purification

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified by Prep-HPLC using a C18 column and a mobile phase of methanol and water to yield the pure compound.

Structural Elucidation Data

The structure of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound.

| Ion Mode | [M-H]⁻ (m/z) | Molecular Formula |

| Negative ESI | 755.2040 | C₃₃H₃₉O₂₀ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound, obtained from the Human Metabolome Database.[7]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in D₂O)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Kaempferol Aglycone | ||

| 2 | 159.2 | - |

| 3 | 135.5 | - |

| 4 | 178.9 | - |

| 5 | 162.9 | - |

| 6 | 99.8 | 6.31 |

| 7 | 165.7 | - |

| 8 | 94.8 | 6.6 |

| 9 | 158.1 | - |

| 10 | 106.9 | - |

| 1' | 122.9 | - |

| 2' | 131.8 | 7.82 |

| 3' | 116.1 | 6.94 |

| 4' | 161.2 | - |

| 5' | 116.1 | 6.94 |

| 6' | 131.8 | 7.82 |

| 3-O-Sophoroside | ||

| 1'' | 102.5 | 5.5 |

| 2'' | 83.9 | 3.69 |

| 3'' | 77.9 | 3.59 |

| 4'' | 71.1 | 3.5 |

| 5'' | 78.1 | 3.54 |

| 6'' | 62.3 | 3.82, 3.71 |

| 1''' | 105.2 | 4.54 |

| 2''' | 75.1 | 3.32 |

| 3''' | 77.9 | 3.59 |

| 4''' | 71.4 | 3.44 |

| 5''' | 78.1 | 3.54 |

| 6''' | 62.5 | 3.82, 3.71 |

| 7-O-Rhamnoside | ||

| 1'''' | 100.1 | 5.4 |

| 2'''' | 71.9 | 3.94 |

| 3'''' | 72.1 | 3.72 |

| 4'''' | 73.6 | 3.4 |

| 5'''' | 70.8 | 3.75 |

| 6'''' | 17.8 | 1.15 |

Biological Activity and Signaling Pathways

Kaempferol and its glycosides have been reported to possess significant anti-inflammatory properties.[8] The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Tumor Necrosis Factor-alpha (TNF-α) pathways.

Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including TNF-α, interleukins, and cyclooxygenase-2 (COX-2). Kaempferol glycosides can inhibit this pathway by preventing the phosphorylation of IκB, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.

Conclusion

This compound represents a promising natural product with potential for development as a therapeutic agent, particularly in the context of inflammatory diseases. This guide provides a foundational understanding of its discovery, isolation, and characterization, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development. Further in-depth studies are warranted to fully elucidate its biological activities and therapeutic potential.

References

- 1. Kaempferol 3-sophoroside-7-rhamnoside | CAS:93098-79-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 93098-79-4 | Kaempferol 3-sophoroside-7-rhamnoside [phytopurify.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biosynth.com [biosynth.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. japsonline.com [japsonline.com]

Unveiling the Therapeutic Potential of Kaempferol 3-sophoroside 7-rhamnoside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3-sophoroside 7-rhamnoside, a naturally occurring flavonoid glycoside, is emerging as a compound of significant interest within the scientific community. Belonging to the extensive family of kaempferol derivatives, it holds promise for a range of therapeutic applications, drawing from the well-documented antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of its parent aglycone, kaempferol. This technical guide provides a comprehensive overview of the current understanding of Kaempferol 3-sophoroside 7-rhamnoside, including its chemical properties and known biological activities. While direct quantitative data and detailed experimental protocols for this specific glycoside are limited in published literature, this document extrapolates potential therapeutic uses and mechanisms of action based on studies of structurally related kaempferol glycosides. Furthermore, it offers detailed experimental protocols for key assays relevant to its evaluation and presents putative signaling pathways in which this compound may be involved, visualized through Graphviz diagrams. This guide aims to serve as a foundational resource for researchers seeking to explore the therapeutic utility of this compound in drug discovery and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of pharmacological activities.[1] Among these, kaempferol and its glycosidic derivatives have been the subject of extensive research due to their potent biological effects.[2][3] this compound is a specific glycoside of kaempferol that has been identified in various plant species, including Elaeagnus multiflora Thunb and Lotus hebranicus.[][5] While research specifically focused on this compound is still in its nascent stages, the known therapeutic activities of its constituent moieties—kaempferol, sophorose, and rhamnose—suggest a promising profile for further investigation.

This whitepaper will synthesize the available information on this compound and provide a framework for its future exploration.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C33H40O20 | [] |

| Molecular Weight | 756.66 g/mol | [] |

| CAS Number | 93098-79-4 | [6] |

| Appearance | Yellow powder | |

| Solubility | Limited solubility in water. Soluble in organic solvents. | [] |

| Purity | Typically >95% for research-grade compounds | [6] |

Potential Therapeutic Uses and Biological Activities

While direct and extensive evidence for this compound is limited, its potential therapeutic applications can be inferred from studies on the aglycone kaempferol and its other glycosides. The glycosidic moieties can influence the bioavailability and specific activity of the parent flavonoid.[3]

Anticancer Activity

Kaempferol and its glycosides have demonstrated significant anticancer effects across various cancer cell lines.[2] The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[7]

-

Inhibition of Cell Migration: Preliminary evidence suggests that this compound can inhibit the migration of cancer cells.[] A wound healing assay showed a significantly slower migration rate in treated cells compared to the control group.[]

Quantitative Data for Related Kaempferol Glycosides (Anticancer):

| Compound | Cell Line | Activity | IC50/Concentration | Source |

| Kaempferol | HepG2 (Hepatoma) | Antiproliferative | 30.92 µM | [2] |

| Kaempferol | CT26 (Colon Cancer) | Antiproliferative | 88.02 µM | [2] |

| Kaempferol | B16F1 (Melanoma) | Antiproliferative | 70.67 µM | [2] |

| Kaempferol-3-O-rhamnoside | CNE-1 (Nasopharyngeal) | Repressed cell proliferation, invasion, and migration | 10, 100, 1000 µM | [8] |

Anti-inflammatory Activity

Inflammation is a key factor in the pathogenesis of numerous chronic diseases. Kaempferol and its derivatives are known to possess potent anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.[9]

-

Inhibition of Pro-inflammatory Mediators: Kaempferol glycosides have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins.[10]

Quantitative Data for Related Kaempferol Glycosides (Anti-inflammatory):

| Compound | Model | Activity | Concentration | Source |

| Kaempferol | ConA-activated T cells | Inhibition of proliferation (86.7% after 48h) | 100 µM | [2] |

| Kaempferol-7-O-glucoside | ConA-activated T cells | Inhibition of proliferation (51.12% after 48h) | 100 µM | [2] |

Neuroprotective Effects

Oxidative stress and neuroinflammation are critical components of neurodegenerative diseases. The antioxidant properties of kaempferol suggest a potential role in neuroprotection.

-

Reduction of Reactive Oxygen Species (ROS): this compound has been observed to decrease levels of ROS, suggesting a potential to mitigate oxidative stress-induced neuronal damage.[]

Quantitative Data for Related Kaempferol Glycosides (Neuroprotective):

| Compound | Model | Activity | IC50/Concentration | Source |

| Kaempferol-3-O-rhamnoside | Rat cerebrocortical nerve terminals | Inhibition of glutamate (B1630785) release | 17 µM | [11] |

| Kaempferol-3-O-rutinoside | PC12 cells | Neuroprotective | Not specified | [12] |

Putative Signaling Pathways

Based on the activities of kaempferol and its other glycosides, this compound is hypothesized to modulate key cellular signaling pathways involved in cancer, inflammation, and neurodegeneration.

Caption: Putative Anticancer Signaling Pathway of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]

- 3. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kaempferol 3-sophoroside-7-rhamnoside | CAS:93098-79-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. e-century.us [e-century.us]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kaempferol 3-Rhamnoside on Glutamate Release from Rat Cerebrocortical Nerve Terminals Involves P/Q-Type Ca2+ Channel and Ca2+/Calmodulin-Dependent Protein Kinase II-Dependent Pathway Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intestinal absorption and neuroprotective effects of kaempferol-3-O-rutinoside - RSC Advances (RSC Publishing) [pubs.rsc.org]

Kaempferol 3-sophoroside 7-rhamnoside in Elaeagnus multiflora: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside, a significant flavonoid glycoside identified in Elaeagnus multiflora (Goumi). This document consolidates available data on its quantification, outlines detailed experimental protocols for its extraction, isolation, and analysis, and elucidates its potential molecular mechanisms of action through signaling pathway diagrams. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Elaeagnus multiflora, commonly known as Goumi or cherry silverberry, is a plant species native to East Asia that has been traditionally used in medicine.[1] Its fruits, leaves, and other parts are rich in a variety of bioactive compounds, including flavonoids.[1] Among these, Kaempferol 3-sophoroside 7-rhamnoside has been identified as a constituent of the plant.[2] Kaempferol and its glycosides are known to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] This guide focuses specifically on this compound, providing a technical resource for its study.

Physicochemical Properties

This compound is a complex flavonoid glycoside. Its structure consists of a kaempferol aglycone backbone attached to a sophorose (a disaccharide of glucose) at the 3-position and a rhamnose (a monosaccharide) at the 7-position.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₀O₂₀ | [4] |

| Molecular Weight | 756.66 g/mol | [5] |

| CAS Number | 93098-79-4 | [4] |

| Appearance | Yellowish powder (typical for flavonoids) | General Knowledge |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol (B129727) and ethanol. | General Knowledge |

Quantitative Data

Table 1: Total Flavonol Content in Different Parts of Elaeagnus multiflora

| Plant Part | Average Flavonol Content (mg/100 g dry weight) | Predominant Flavonol Derivatives |

| Leaves | 224.86 | Kaempferol derivatives |

| Fruit Skin + Pulp | 23.64 | Quercetin derivatives |

| Seeds | 6.09 | Kaempferol derivatives |

| Data adapted from a study on new biotypes of Elaeagnus multiflora.[1] |

It is important to note that these values represent the total flavonol content and not the specific amount of this compound. Further targeted quantitative studies are required to determine the precise concentration of this specific glycoside in various parts of Elaeagnus multiflora.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from Elaeagnus multiflora. These protocols are synthesized from established methods for flavonoid analysis in Elaeagnus and related plant species.[1][6][7][8][9][10][11][12]

Extraction of Flavonoids

This protocol outlines a general procedure for the extraction of flavonoids from Elaeagnus multiflora plant material.

Caption: Workflow for the isolation and purification of the target flavonoid.

Methodology:

-

Initial Fractionation: Subject the crude extract to column chromatography on a Diaion HP-20 resin. Elute stepwise with a gradient of water to methanol (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100 v/v).

-

Fraction Analysis: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v) and visualizing under UV light (254 nm and 365 nm).

-

Pooling and Further Purification: Pool the fractions containing the compound of interest based on the TLC profile. Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase.

-

Final Purification: If necessary, perform preparative High-Performance Liquid Chromatography (HPLC) on the enriched fraction to obtain the pure compound.

Quantification by HPLC-UV

This protocol details a method for the quantitative analysis of this compound.

Workflow for HPLC Quantification

Caption: Workflow for the quantification of the target flavonoid using HPLC-UV.

Methodology:

-

Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in methanol. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve a known amount of the crude extract or purified compound in methanol and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile). A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at approximately 350 nm.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways

Kaempferol and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. While direct studies on this compound are limited, research on structurally similar kaempferol glycosides suggests the inhibition of the NF-κB and MAPK signaling pathways as primary mechanisms of action. [3][13][14][15][16][17]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Kaempferol glycosides are thought to inhibit this pathway by preventing the degradation of IκB.

Diagram of NF-κB Pathway Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, that are activated by various extracellular stimuli. Activated MAPKs can lead to the activation of transcription factors, such as AP-1, which also promote the expression of pro-inflammatory genes. Kaempferol glycosides have been reported to inhibit the phosphorylation, and thus the activation, of key MAPK proteins.

Diagram of MAPK Pathway Modulation

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound, present in Elaeagnus multiflora, represents a promising natural compound for further pharmacological investigation. This technical guide has summarized the current knowledge, provided detailed experimental protocols, and illustrated its potential mechanisms of action.

Future research should focus on:

-

Accurate Quantification: Determining the precise concentration of this compound in different parts of Elaeagnus multiflora at various growth stages.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability.

-

In Vivo Efficacy: Conducting animal studies to validate the in vitro anti-inflammatory and other pharmacological effects.

-

Mechanism of Action: Further elucidating the specific molecular targets and signaling pathways modulated by this specific kaempferol glycoside.

This guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately contributing to the potential development of new therapeutic agents from natural sources.

References

- 1. mdpi.com [mdpi.com]